![molecular formula C19H23FN2O B7535820 (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methanone is a complex organic compound that features a fluorinated indole moiety and a bicyclic azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the fluorine atom at the 5-position. The azabicyclo structure is then synthesized separately and coupled with the indole derivative through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated indole moiety, which is known to interact with various biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can form strong interactions with aromatic residues in proteins, while the azabicyclo structure may enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
- (5-bromo-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
- (5-methyl-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Uniqueness
The uniqueness of (5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone lies in its fluorinated indole moiety, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, or methyl analogs. This fluorination can enhance the compound’s stability and binding affinity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-18(2)8-14-9-19(3,10-18)11-22(14)17(23)16-7-12-6-13(20)4-5-15(12)21-16/h4-7,14,21H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEHOAORJKBIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC4=C(N3)C=CC(=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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